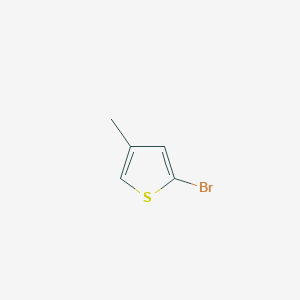

2-Bromo-4-methylthiophene

描述

Significance of Halogenated Thiophenes in Contemporary Chemical Research

Halogenated thiophenes are a class of sulfur-containing heterocyclic compounds that have become indispensable building blocks in modern chemical research. Their significance stems from the unique electronic properties of the thiophene (B33073) ring combined with the reactivity imparted by the halogen substituent. The incorporation of halogen atoms, such as chlorine, bromine, or iodine, into the thiophene core serves multiple strategic purposes in synthesis and materials science. wiley.comjcu.edu.au

In medicinal chemistry, halogenation is a widely used strategy to modulate the physiological, pharmacokinetic, and pharmacological properties of bioactive molecules. wiley.com The presence of a halogen can alter a molecule's electron distribution, lipophilicity, and metabolic stability, which are critical factors in drug design. Furthermore, the halogen atom provides a reactive handle for introducing further molecular complexity.

In the realm of materials science, halogenated thiophenes are crucial precursors for the synthesis of conjugated polymers and organic electronic materials. acs.orgchemimpex.com These materials find applications in devices such as field-effect transistors, sensors, and photovoltaics. acs.org The halogen atom's ability to participate in halogen bonding—a directional, noncovalent interaction—is increasingly exploited as a tool for engineering the self-assembly of molecules into highly ordered supramolecular architectures, which is essential for optimizing charge transport in organic semiconductors. acs.orgacs.orgulb.ac.be The versatility of halogenated thiophenes is further demonstrated by their use as key intermediates in the production of agrochemicals, such as a new family of 1,2,4-triazole (B32235) insecticides. chemimpex.comnih.gov The bromine or chlorine atom on the thiophene ring facilitates cross-coupling reactions, which are powerful methods for constructing complex carbon-carbon and carbon-heteroatom bonds. ontosight.ai

Scope and Relevance of 2-Bromo-4-methylthiophene in Heterocyclic Chemistry

This compound is a specific halogenated thiophene that serves as a versatile intermediate in heterocyclic chemistry and advanced organic synthesis. chemimpex.com Its structure, featuring a bromine atom at the 2-position and a methyl group at the 4-position of the thiophene ring, makes it a valuable precursor for creating a wide range of more complex molecules. chemimpex.com The bromine atom, in particular, acts as a key functional group, enabling a variety of chemical transformations. chemimpex.com

The primary relevance of this compound lies in its utility as a building block. It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, where the bromine atom is readily replaced to form new carbon-carbon bonds. ontosight.ai This capability is fundamental to the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com In pharmaceutical development, for instance, this compound is used to construct novel molecular scaffolds with potential therapeutic activity. chemimpex.comsmolecule.com

Furthermore, in materials science, this compound is utilized in the production of conductive polymers and materials for organic electronics, highlighting its importance in the development of advanced technologies. chemimpex.comchemimpex.com The compound's ability to undergo various chemical transformations makes it an essential tool for researchers in both academic and industrial settings who are focused on creating innovative products and understanding complex reaction mechanisms. chemimpex.com One common synthetic route to this compound involves the bromination of 4-methylthiophene using a brominating agent like N-bromosuccinimide (NBS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53119-60-1 |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Appearance | Colorless to light yellow or light orange clear liquid |

| Boiling Point | 62 °C at 10 mmHg |

| Density | 1.55 g/mL |

| Refractive Index | n20/D 1.57 |

| SMILES | CC1=CSC(Br)=C1 |

Data sourced from multiple references. chemimpex.comchemsrc.comglpbio.combldpharm.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCPSNAAWLHQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550362 | |

| Record name | 2-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-60-1 | |

| Record name | 2-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Methylthiophene and Its Derivatives

Direct Synthetic Approaches to 2-Bromo-4-methylthiophene

The direct formation of this compound primarily involves the regioselective bromination of a suitable precursor or rearrangement reactions.

The principal route to this compound is the electrophilic bromination of 3-methylthiophene (B123197). The methyl group at the 3-position is an activating group that directs incoming electrophiles to the ortho (C2) and para (C5) positions. The C2 position is generally the most electronically activated site for electrophilic substitution in thiophene (B33073) rings. Consequently, a significant challenge in the synthesis of this compound (bromination at C5) is overcoming the inherent preference for bromination at the C2 position, which yields the isomeric 2-bromo-3-methylthiophene (B51420). researchgate.net

Achieving high regioselectivity for the desired C5-bromination requires careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature. chemicalbook.com For instance, the use of N-Bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid is a common method for brominating 3-methylthiophene, though it can produce a mixture of isomers. chemicalbook.com Alternative methods using hydrogen bromide and hydrogen peroxide have been developed to improve yields and regioselectivity. The steric and electronic environment of the Vilsmeier reagent in formylation, a reaction analogous to bromination, has been shown to influence the ratio of 2- to 5-substituted products, suggesting that the size and nature of the brominating species are key to directing the substitution. researchgate.net

Table 1: Representative Conditions for Bromination of 3-Methylthiophene

| Brominating Agent | Solvent System | Temperature | Observations | Citations |

| N-Bromosuccinimide (NBS) | Chloroform / Acetic Acid | <35°C (ice bath) | Standard method, but can yield isomeric mixtures. | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Acetic Acid / Acetic Anhydride | Room Temp to 44°C | Yielded 2-bromo-3-methylthiophene, highlighting the C2 preference. | chemicalbook.com |

| Hydrogen Bromide / Hydrogen Peroxide | Aqueous Acetic Acid | -22°C to 15°C | Reported to improve yields of brominated methylthiophenes to 80-96%. | google.com |

The halogen dance reaction (HDR) is a base-catalyzed isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This transformation is driven by thermodynamics and can provide a synthetic route to isomers that are difficult to access through direct halogenation. wikipedia.orgias.ac.in The mechanism typically involves deprotonation of the ring by a strong base, such as an alkali metal amide, to form a metallated intermediate, which then facilitates the halogen migration. ias.ac.inwhiterose.ac.uk

While not a common direct synthesis for this compound, the principles of the halogen dance are relevant. For example, a patented process describes the preparation of 3-bromo-4-methylthiophene (B1271868) starting from 2,5-dibromo-3-methylthiophene. google.com In this reaction, treatment with sodium amide in the presence of 3-methylthiophene and a catalyst resulted in the formation of 3-bromo-4-methylthiophene in 43% yield. google.com This type of transformation, involving the removal and rearrangement of halogens under strong basic conditions, showcases the potential of rearrangement strategies for accessing specific substitution patterns on the thiophene ring that are otherwise challenging to obtain. ias.ac.ingoogle.com

Strategies for Regioselective Bromination of Methylthiophenes

Cross-Coupling Reactions Utilizing this compound as a Substrate

The bromine atom in this compound serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This makes it a valuable building block for constructing more complex molecules for pharmaceuticals and materials science. chemimpex.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, which involves the reaction of an organohalide with an organoboron compound. nih.gov this compound readily participates in these reactions, coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. smolecule.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Typical Components for Suzuki-Miyaura Coupling of this compound

| Component | Examples | Purpose | Citations |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Catalyzes the oxidative addition and reductive elimination steps. | nih.govrsc.org |

| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid), Bis(pinacolato)diboron | Source of the new carbon fragment. | nih.govrsc.org |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron species and neutralizes the hydrogen halide produced. | nih.govrsc.org |

| Solvent | 1,4-Dioxane/Water, Toluene, Dimethylformamide (DMF) | Solubilizes reactants and influences reaction rate and selectivity. | nih.govrsc.org |

Stille coupling provides another effective route for C-C bond formation by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. this compound is a suitable substrate for this reaction. Though organotin reagents have toxicity concerns, the Stille reaction is often favored for its mild conditions and insensitivity to moisture. The reaction has been used to synthesize various thiophene-containing oligomers and conjugated materials. jcu.edu.au

Table 3: Typical Components for Stille Coupling of this compound

| Component | Examples | Purpose | Citations |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | Catalyst for the C-C bond formation cycle. | rsc.orgjcu.edu.au |

| Organostannane Reagent | Aryl- or vinyl-stannanes (e.g., Tributyl(phenyl)stannane) | The organometallic coupling partner. | rsc.orgjcu.edu.au |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Provides the reaction medium. | jcu.edu.au |

| Additives | Lithium chloride (LiCl), Copper(I) iodide (CuI) | Can enhance the rate of transmetalation. | jcu.edu.au |

The Kumada coupling, the first reported transition-metal-catalyzed cross-coupling reaction, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. rsc.orgjcu.edu.au this compound can be coupled with a variety of alkyl, vinyl, or aryl Grignard reagents to form the corresponding substituted thiophenes. This method is advantageous due to the ready availability and low cost of many Grignard reagents. organic-chemistry.org The reaction has been extensively used in the synthesis of polythiophenes and other conjugated polymers. jcu.edu.auresearchgate.net

Table 4: Typical Components for Kumada Coupling of this compound

| Component | Examples | Purpose | Citations |

| Catalyst | [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂], Pd(PPh₃)₄ | Nickel or Palladium catalyst for the coupling cycle. | rsc.orgjcu.edu.auorganic-chemistry.org |

| Organometallic Reagent | Aryl- or Alkylmagnesium halides (e.g., Phenylmagnesium bromide) | Grignard reagent, acts as the carbon nucleophile. | jcu.edu.auorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Ethereal solvents are required to stabilize the Grignard reagent. | jcu.edu.auresearchgate.net |

Sonogashira and Hiyama Coupling Methodologies

The Sonogashira and Hiyama coupling reactions represent powerful tools for the formation of carbon-carbon bonds, enabling the introduction of alkynyl and aryl/vinyl groups, respectively, onto the thiophene core.

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org For this compound, the bromine atom serves as the leaving group for the introduction of an alkynyl moiety at the C2 position. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles of Sonogashira coupling are widely applicable to bromo-heteroaromatic compounds. The reactivity of the C-Br bond in this compound is influenced by the electronic properties of the thiophene ring and the methyl group.

Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. organic-chemistry.org This reaction is a valuable alternative to other cross-coupling methods due to the low toxicity and stability of organosilicon reagents. organic-chemistry.org The activation of the organosilane is a critical step, often achieved using a fluoride (B91410) source like TBAF or a base. organic-chemistry.org Similar to the Sonogashira coupling, the Hiyama reaction can be employed to functionalize this compound by coupling it with various aryl or vinyl silanes. The general applicability of Hiyama coupling to aryl bromides suggests its potential for creating C-C bonds at the C2 position of this compound. organic-chemistry.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Forms a C(sp²)-C(sp) bond; mild reaction conditions. organic-chemistry.orgwikipedia.org |

| Hiyama Coupling | This compound, Organosilane | Pd catalyst (e.g., Pd(OAc)₂), Activator (e.g., TBAF) | Forms a C(sp²)-C(sp²) or C(sp²)-C(sp) bond; uses non-toxic silicon reagents. organic-chemistry.org |

Direct Arylation and Heteroarylation Reactions Involving this compound

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized organometallic reagents. beilstein-journals.orgjcu.edu.au

Regiocontrolled C-H Bond Activation and Functionalization

In thiophene derivatives, the C-H bonds at the α-positions (C2 and C5) are generally more reactive towards electrophilic attack and C-H activation than those at the β-positions (C3 and C4). rsc.org For 3-substituted thiophenes, direct arylation typically occurs at the C2 and C5 positions, often leading to a mixture of regioisomers. beilstein-journals.org However, the presence of a substituent at a specific position can be exploited to direct the regioselectivity of the C-H activation.

In the case of this compound, the bromine atom at the C2 position can act as a blocking group, directing C-H functionalization to the available α-position, which is C5. beilstein-journals.orgnih.govd-nb.info This regiocontrolled approach allows for the selective synthesis of 2-bromo-5-aryl-4-methylthiophene derivatives.

Ligand Effects and Catalyst Optimization in Palladium-Catalyzed Direct Arylation

The choice of palladium catalyst and ligand is crucial for the efficiency and selectivity of direct arylation reactions. While ligandless palladium systems, such as Pd(OAc)₂, have been shown to be effective for the arylation of some thiophenes, the use of specific ligands can significantly enhance the reaction's scope and performance. researchgate.netsci-hub.ru

For the direct arylation of bromo-thiophenes, phosphine-free palladium catalysts are often employed to avoid competitive oxidative addition of the ligand. beilstein-journals.orgnih.govd-nb.info The use of a simple and air-stable catalyst like Pd(OAc)₂ with an inexpensive base such as potassium acetate (B1210297) (KOAc) in a solvent like dimethylacetamide (DMAc) has proven effective for the C5-arylation of 2-bromo-3-methylthiophene, a close structural analog of this compound. beilstein-journals.org These conditions are likely applicable to this compound as well. The catalyst loading can often be kept low, contributing to the cost-effectiveness of the process. researchgate.net

| Catalyst System | Base | Solvent | Key Advantages |

| Pd(OAc)₂ | KOAc | DMAc | Phosphine-free, air-stable catalyst, inexpensive base, good yields for C5-arylation. beilstein-journals.orgnih.govd-nb.info |

| PdCl(C₃H₅)(dppb) | KOAc | DMAc | Effective for diheteroarylation of dibromothiophenes. beilstein-journals.org |

Sequential Direct (Hetero)arylation Strategies

The bromine atom in this compound can be utilized as a handle for subsequent cross-coupling reactions after an initial C-H arylation. This allows for the synthesis of non-symmetrically disubstituted thiophenes.

A typical strategy involves:

C5-Arylation: A regioselective direct C-H arylation at the C5 position of this compound to yield a 2-bromo-5-aryl-4-methylthiophene intermediate. beilstein-journals.orgd-nb.info

C2-Functionalization: The resulting intermediate can then undergo a second cross-coupling reaction, such as a Suzuki or another direct arylation, at the C2 position by utilizing the bromo substituent. beilstein-journals.orgd-nb.info

This sequential approach provides a versatile route to a wide range of 2,5-di(hetero)arylated-4-methylthiophenes with different aryl or heteroaryl groups at the C2 and C5 positions. beilstein-journals.orgbeilstein-journals.org

Regiodivergent Reactivity in Cross-Coupling vs. C-H Arylation

The presence of both a C-Br bond and activatable C-H bonds in this compound allows for regiodivergent reactivity. The reaction conditions can be tuned to favor either a traditional cross-coupling reaction at the C-Br bond or a direct C-H arylation at the C5 position.

Generally, direct C-H arylation is favored under conditions that promote C-H activation, such as high temperatures and the use of a suitable base, while avoiding catalysts and ligands that readily facilitate the oxidative addition of the C-Br bond. beilstein-journals.orgresearchgate.net Conversely, traditional cross-coupling reactions like Suzuki or Stille couplings are designed to specifically react at the C-Br bond. The slower oxidative addition of 2-bromo-3-methylthiophene to palladium compared to aryl bromides has been noted to reduce the formation of side-products in direct arylation reactions, a principle that can be extended to this compound. beilstein-journals.orgnih.gov

Functionalization and Derivatization Strategies of this compound

The bromine atom at the C2 position of this compound is a key functional handle for a variety of derivatization strategies beyond the cross-coupling reactions mentioned above. chemimpex.comchemimpex.com This allows for the introduction of a wide array of functional groups, further expanding the chemical space accessible from this starting material.

One common strategy is the lithium-bromine exchange reaction. Treatment of this compound with an organolithium reagent, such as n-butyllithium, generates a lithiated thiophene intermediate. This highly reactive species can then be quenched with various electrophiles to introduce different functional groups at the C2 position. For instance, reaction with carbon dioxide can introduce a carboxylic acid group.

Furthermore, the bromine atom can be substituted by other nucleophiles under appropriate conditions, although this is less common for aryl bromides compared to cross-coupling reactions. The versatility of the bromo group makes this compound a valuable building block in the synthesis of more complex thiophene-based structures for applications in pharmaceuticals and materials science. chemimpex.com

Metallation and Subsequent Electrophilic Quenching Reactions

A primary method for the functionalization of bromo-substituted alkylthiophenes involves metallation, typically through lithium-halogen exchange, followed by quenching with an electrophile. jcu.edu.au This strategy allows for the introduction of a wide variety of functional groups onto the thiophene ring.

The process generally begins with the treatment of a bromo-thiophene derivative with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This results in a lithium-halogen exchange, forming a highly reactive thienyllithium intermediate. This intermediate can then be "quenched" by reacting it with an electrophile. For example, aldehyde-functionalized alkylthiophenes can be prepared by using N,N-dimethylformamide (DMF) or 1-formylpiperidine as the electrophile. jcu.edu.au

One study demonstrated the conversion of 2-bromo-3-octylthiophene (B129903) to 3-octylthiophene-2-carbaldehyde in 96% yield using lithium-bromine exchange followed by formylation with DMF. jcu.edu.au While this example uses a different isomer, the principle is directly applicable to derivatives of this compound. Another approach involves a "halogen dance" reaction, where a lithiated intermediate can rearrange, although this can lead to issues with regioselectivity.

Table 1: Electrophilic Quenching of Lithiated Thiophenes

| Starting Material | Reagents | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-octylthiophene | 1. n-BuLi | 2. DMF | 3-Octylthiophene-2-carbaldehyde | 96% | jcu.edu.au |

| 2,3,4,5-Tetrabromothiophene | 1. n-BuLi | 2. 1-Formylpiperidine | 3,4,5-Tribromothiophene-2-carbaldehyde | 80% | jcu.edu.au |

Carbonylation Reactions for Carboxylic Acid Derivative Synthesis

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides, including this compound, into carboxylic acids and their derivatives, such as esters. nih.gov This transformation involves the reaction of the bromo-thiophene with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, like an alcohol or water. nih.govnih.gov

In a representative synthesis, 2-bromo-3-methylthiophene was converted into its corresponding ethyl ester via a palladium-catalyzed carbonylation reaction. nih.govbeilstein-journals.org The reaction was carried out under CO pressure in ethanol, which served as both the solvent and the nucleophile. beilstein-journals.org The use of a phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), was found to be crucial for the successful conversion to the ester product. beilstein-journals.org Alternative methods can produce the carboxylic acid directly by using water as the nucleophile in the reaction system. beilstein-journals.orgresearchgate.net These carbonylation reactions are vital for producing key intermediates for agrochemicals and pharmaceuticals. nih.govbeilstein-journals.org

Table 2: Palladium-Catalyzed Carbonylation of Bromo-methylthiophenes

| Substrate | Catalyst / Ligand | Nucleophile / Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-3-methylthiophene | Pd(OAc)₂ / dppp (B1165662) | Ethanol | CO Pressure | Ethyl 3-methylthiophene-2-carboxylate | - | nih.govbeilstein-journals.org |

| 2,4-Dibromo-3-methylthiophene (B6597321) | Palladium Catalyst | CO₂ | Grignard metallation then carbonation | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | - | nih.govresearchgate.net |

Radical Bromination and Subsequent Alkylation

For derivatives of 4-methylthiophene, functionalization can be achieved by targeting the methyl group through a radical bromination reaction. nih.gov This process typically uses N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like dibenzoyl peroxide or AIBN (azoisobutyronitrile) under UV light or heat. rsc.orgbyjus.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of a bromomethyl-thiophene derivative. byjus.com

This bromomethyl intermediate is a versatile synthon that can readily undergo subsequent nucleophilic substitution reactions, such as alkylation. rsc.org For instance, a study demonstrated the radical bromination of 2-bromo-3-methylthiophene with NBS and AIBN to create 2-bromo-3-(bromomethyl)thiophene. This intermediate was then subjected to allylation by treatment with allyl magnesium bromide, an alkylating agent, to yield an ω-olefinic product. rsc.org Another modern approach employs a visible-light-induced radical process using HBr and H₂O₂ as the bromine source and oxidant, respectively, which is noted for being environmentally friendly. nih.govrsc.org

Table 3: Radical Bromination and Subsequent Reactions

| Starting Material | Brominating Agent / Initiator | Intermediate Product | Subsequent Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-methylthiophene | NBS / AIBN | 2-Bromo-3-(bromomethyl)thiophene | Allyl magnesium bromide | 3-Allyl-2-bromo-thiophene derivative | rsc.org |

| 4-Methylthiophene | NBS / Dibenzoyl peroxide | 4-(Bromomethyl)thiophene | - | - |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Pathways of Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental in synthesizing complex molecules from precursors like 2-bromo-4-methylthiophene. The core of these catalytic cycles often involves oxidative addition and reductive elimination steps.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, begins with the generation of an active Pd(0) species from a Pd(II) precatalyst. nih.gov This is followed by the oxidative addition of the aryl halide, in this case, this compound, to the Pd(0) center. This step involves the cleavage of the carbon-bromine (C-Br) bond and the formation of a new organopalladium(II) complex. nih.govacs.org For bromothiophenes, oxidative addition is often a critical step, and its rate can be influenced by the electronic properties of the thiophene (B33073) ring. acs.org Electron-withdrawing groups on the thiophene can enhance the rate of oxidative addition.

Following oxidative addition, a transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex. The final key step is reductive elimination, where a new carbon-carbon bond is formed between the two organic groups attached to the palladium, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. nih.govoup.com Stoichiometric studies on thiophene derivatives have helped to elucidate this pathway, showing the formation of an aryl(thienyl)palladium complex which then undergoes reductive elimination. oup.com The efficiency of reductive elimination can be affected by the electronic nature of the coupling partners and the ligands on the palladium. mit.edu

A general catalytic cycle for a Suzuki coupling involving a bromothiophene is depicted below:

Oxidative Addition: Pd(0) + R-X → R-Pd(II)-X (where R-X is this compound)

Transmetalation: R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X

Reductive Elimination: R-Pd(II)-R' → R-R' + Pd(0)

A fascinating and synthetically useful phenomenon in the palladium-catalyzed reactions of certain thiophene derivatives is the 1,4-palladium migration. This process can dictate the regioselectivity of C-H bond functionalization, enabling reactions at positions that are typically less reactive, such as the β-position (C4) of the thiophene ring. rsc.orgrsc.orgrsc.org

The mechanism is proposed to initiate with the oxidative addition of a 2-(2-bromoaryl)thiophene to a Pd(0) catalyst, forming an arylpalladium intermediate. rsc.orgrsc.org Instead of proceeding directly to coupling, the palladium can undergo a 1,4-migration from the aryl ring to the β-position of the thiophene ring. rsc.orgrsc.org This migration activates the C4-H bond, which can then participate in a subsequent direct arylation or other coupling reaction. rsc.orgresearchgate.net The presence of a carboxylate base, such as potassium pivalate (B1233124) or potassium acetate (B1210297), appears to favor this 1,4-migration pathway over direct coupling reactions like Suzuki coupling. rsc.org

| Reaction Type | Key Reagents | Proposed Dominant Pathway | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, K₂CO₃ | Classical Cross-Coupling | 1,2-Diheteroarylbenzenes |

| Direct C-H Heteroarylation | Heteroarene, KOAc or KOPiv | 1,4-Palladium Migration | 2-Aryl-3-heteroarylthiophenes |

Oxidative Addition and Reductive Elimination Mechanisms

Autopolymerization Mechanisms of Halogenated Thiophenes

Halogenated thiophenes, including substituted bromothiophenes, can undergo spontaneous or "auto" polymerization, particularly under certain conditions like exposure to heat, light, or acid. researchgate.netresearchgate.net This process is distinct from controlled polymerization methods and its understanding is key to handling and storing these monomers.

The autopolymerization of many halogenated thiophenes is believed to proceed via an acid-catalyzed pathway. researchgate.netrsc.org The reaction can be initiated by the protonation of the thiophene monomer. researchgate.net For electron-rich thiophenes, such as alkoxy-substituted ones, this process can be initiated by even weak Brønsted acids. rsc.orgresearchgate.net The electron density of the thiophene ring is a critical factor; more electron-rich monomers are more susceptible to acid-catalyzed polymerization. rsc.org

The proposed mechanism involves a cationic chain-growth polymerization. rsc.org Once protonated, the monomer becomes a reactive cation that can attack a neutral monomer, propagating a polymer chain. This type of polymerization can be accelerated by the by-products of the reaction itself. researchgate.netresearchgate.net Studies have shown that a variety of 2-halogenated-3-substituted-thiophenes can be polymerized using Brønsted acids, with the effectiveness depending on the acid's strength and the monomer's electronic properties. rsc.orgresearchgate.net For instance, while highly activated thiophenes can be polymerized by acids stronger than acetic acid, less reactive monomers like 2-bromothiophene (B119243) require a very strong acid like trifluoromethanesulfonic acid. rsc.org

A key feature of the autopolymerization of brominated thiophenes is the generation of hydrogen bromide (HBr) as a by-product. researchgate.netresearchgate.netx-mol.com This HBr is not merely a side product; it acts as a potent acid catalyst that can significantly accelerate the polymerization rate. researchgate.netresearchgate.net This creates an auto-catalytic loop where the reaction produces its own catalyst, leading to a rapid, and sometimes vigorous, polymerization process.

In the case of alkoxy-substituted bromothiophenes, the generated HBr can also induce side reactions, such as the cleavage of the alkoxy group, which can further complicate the reaction and the structure of the final polymer. researchgate.netx-mol.com The evolution of gaseous by-products like HBr is a characteristic sign of this autopolymerization reaction. researchgate.net

While cationic pathways are prominent in acid-catalyzed polymerization, radical intermediates also play a crucial role, particularly in electrochemical and photochemical polymerization methods. dtic.miljst.go.jpresearchgate.net In these processes, the initial step is the oxidation of the thiophene monomer to form a radical cation. dtic.milresearchgate.net

Role of By-products (e.g., Hydrogen Bromide) in Reaction Kinetics

Computational Chemistry and Theoretical Modeling of Reactions

The elucidation of complex organic reaction mechanisms has been significantly advanced by the application of computational chemistry and theoretical modeling. numberanalytics.com These powerful tools allow for the in-silico investigation of molecular structures, energies, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. numberanalytics.com For a substituted heterocycle like this compound, computational methods are instrumental in predicting reactivity, understanding reaction outcomes, and guiding the rational design of synthetic routes. By simulating reactions at a molecular level, researchers can map potential energy surfaces, characterize transient species like transition states, and dissect the factors controlling reaction selectivity. numberanalytics.com

Density Functional Theory (DFT) for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of reactions involving molecules like this compound. numberanalytics.com DFT calculations are used to determine the electronic structure and energy of molecules, allowing for the comprehensive mapping of a reaction's potential energy surface. This includes optimizing the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. The calculated energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a key determinant of reaction rate.

A notable application of DFT in this area is the study of "halogen dance" (HD) reactions in bromothiophenes, a base-catalyzed isomerization process. ias.ac.in Using the DFT-Cam-B3LYP functional, researchers have proposed and computationally verified a bromo-bridged transition state to explain the underlying mechanism. ias.ac.in These calculations elucidated multiple possible isomerization and disproportionation pathways, allowing for a detailed inspection based on the transition state energies. ias.ac.in Such studies provide a comprehensive, cascade-like pattern for the reaction, a level of detail unattainable through experiment alone. ias.ac.in

Further examples in thiophene chemistry highlight the power of computational methods in dissecting reaction energetics. In the study of the reaction between 2-methylthiophene (B1210033) (the precursor to this compound) and molecular oxygen, ab initio methods were employed to investigate mechanisms on both singlet and triplet potential energy surfaces. researchgate.net Geometries of stationary points were optimized at the MP2/6-311++G(d,p) level, with energy refinements using the high-accuracy G4MP2 level of theory. researchgate.net These calculations revealed that the barriers for reaction with triplet oxygen are substantial (>30 kcal/mol), suggesting such pathways are only significant at high temperatures. researchgate.net Conversely, the reaction with singlet oxygen via a [2+4] cycloaddition to form an endoperoxide was identified as the most energetically favorable channel. researchgate.net

DFT has also been applied to understand the mechanism of electrophilic substitution, such as the bromination of arenes. csic.es For the bromination of methoxybenzene, a model system, DFT calculations revealed a stepwise mechanism where the rate-limiting step is the formation of the C-Br bond. csic.es The ability to locate and calculate the energy of such transition states is fundamental to understanding the kinetics and feasibility of synthetic steps involved in the preparation and subsequent reactions of this compound.

Table 1: DFT Calculated Energetics for Proposed Mechanisms in Thiophene Reactions This table presents illustrative data from computational studies on thiophene derivatives to demonstrate how DFT is used to compare the feasibility of different reaction pathways.

| Reaction Type | Thiophene Derivative | Proposed Mechanism/Pathway | Computational Method | Key Energetic Finding | Reference |

|---|---|---|---|---|---|

| Oxidation | 2-Methylthiophene | Reaction with Triplet Oxygen (3O2) | G4MP2//MP2/6-311++G(d,p) | High activation barriers (>30 kcal/mol), indicating a slow reaction at ambient temperatures. | researchgate.net |

| Oxidation | 2-Methylthiophene | Reaction with Singlet Oxygen (1O2) | G4MP2//MP2/6-311++G(d,p) | [2+4] cycloaddition is the most favorable channel, proceeding through an endoperoxide intermediate. | researchgate.net |

| Isomerization | Bromothiophenes | Halogen Dance via Bromo-bridged Transition State | DFT-Cam-B3LYP/lanl2dz | Proposed bromo-bridged transition state successfully explains isomerization and disproportionation pathways. | ias.ac.in |

| Bromination | Methoxybenzene (Model) | Stepwise Addition-Elimination | DFT (B3LYP-D3) | Identified the formation of the C-Br bond as the rate-limiting step of the reaction. | csic.es |

Elucidation of Reaction Selectivity via Quantum Chemical Calculations

Beyond determining whether a reaction is energetically feasible, quantum chemical calculations are critical for predicting its selectivity. For a molecule like this compound with multiple potential reaction sites, understanding chemoselectivity and regioselectivity is essential for synthetic planning. Computational methods provide powerful tools to rationalize and predict these outcomes.

A prime example is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a common transformation for this compound. In substrates containing multiple halide atoms, such as 2-bromo-5-chlorothiophene, DFT calculations can explain the high selectivity observed in reactions. mdpi.com The calculations can model the oxidative addition of the Pd(0) catalyst to the different carbon-halogen bonds. The lower activation energy for the cleavage of the C-Br bond compared to the C-Cl bond explains why the Suzuki coupling occurs selectively at the bromine-substituted position. mdpi.com

The reactivity and regioselectivity of this compound can be further analyzed using several concepts derived from quantum chemical calculations:

Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. For nucleophilic attack, the LUMO is the relevant orbital. In Suzuki couplings, the interaction between the nucleophilic boronic acid species and the electrophilic carbon of the C-Br bond can be analyzed through FMO.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. mdpi.comresearchgate.net For this compound, an MESP analysis would show an electron-deficient region around the carbon atom bonded to the electronegative bromine, marking it as the likely site for nucleophilic attack or oxidative addition in cross-coupling reactions. mdpi.comresearchgate.net

Conceptual DFT Reactivity Descriptors: Parameters such as electronic chemical potential, hardness, and electrophilicity can be calculated to quantify and compare the reactivity of different sites within a molecule or across a series of related compounds. nih.gov For instance, the nucleophilicity index can classify reagents as strong or soft nucleophiles, helping to predict their behavior in a reaction. nih.gov

These computational approaches have been successfully applied to various thiophene derivatives to understand their reactivity. For example, in the synthesis of imine derivatives from N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine via Suzuki coupling, DFT investigations (using the B3LYP/6-31G(d,p) method) and MESP analyses were performed to explore the reactivity and reacting sites of all derivatives. nih.gov Such studies provide a rational framework for understanding why certain products are formed preferentially, enabling the optimization of reaction conditions to achieve high selectivity and yield. researchgate.net

Table 2: Computational Methods for Predicting Reaction Selectivity in Bromothiophenes This table outlines common quantum chemical tools and their applications in explaining the selective reactivity of bromothiophene systems, which are directly applicable to this compound.

| Computational Method/Tool | Principle | Application in Bromothiophene Chemistry | Predicted Outcome | Reference |

|---|---|---|---|---|

| Transition State Analysis | Calculates the activation energy for reaction at different sites. | Comparing the energy barriers for Pd(0) oxidative addition to a C-Br vs. a C-Cl bond on the same thiophene ring. | The reaction proceeds via the lowest energy barrier, explaining the observed chemoselectivity for the C-Br bond. | mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Analyzes the distribution of the HOMO (for electrophilic attack) and LUMO (for nucleophilic attack). | Identifying the site on the bromothiophene ring most susceptible to nucleophilic attack in a Suzuki coupling. | The carbon atom of the C-Br bond typically has a large coefficient in the LUMO, marking it as the reactive site. | nih.gov |

| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential on the electron density surface of the molecule. | Visualizing electron-poor (electrophilic) and electron-rich (nucleophilic) regions of the molecule. | Confirms the carbon attached to bromine as an electrophilic site (blue region), susceptible to attack by nucleophiles. | mdpi.comresearchgate.net |

| Conceptual DFT Descriptors | Calculates global and local reactivity indices like electrophilicity and nucleophilicity. | Quantifying the reactivity of different thiophene derivatives or different sites within a single molecule. | Provides a quantitative basis for comparing reactivity and predicting the most favorable reaction pathway. | nih.gov |

Applications of 2 Bromo 4 Methylthiophene and Its Derivatives in Advanced Materials

Development of Conjugated Polymers and Oligomers

The primary application of 2-bromo-4-methylthiophene lies in the creation of conjugated polymers and oligomers, which are essential components in various advanced electronic devices. chemimpex.com

Synthesis of Polythiophenes for Organic Electronics

This compound serves as a key monomer in the synthesis of polythiophenes, a class of conductive polymers widely used in organic electronics. chemimpex.com The polymerization of this monomer, often through cross-coupling reactions, results in polymer chains with a conjugated backbone, which is responsible for their electronic properties. cmu.eduwikipedia.org Different synthetic strategies, such as those involving Grignard reagents or nickel and palladium catalysts, have been employed to produce polythiophenes from brominated thiophene (B33073) monomers. cmu.edunih.gov These methods facilitate the formation of the desired polymer structure, which is crucial for its performance in electronic applications. cmu.edu The addition of solubilizing groups, like the methyl group in this compound, is a critical modification that improves the processability of the resulting polymers without significantly altering their electronic characteristics. cmu.edu

Regioregularity and Branching Control in Polymer Synthesis

The precise control over the arrangement of monomer units within the polymer chain, known as regioregularity, is paramount for achieving optimal electronic properties in polythiophenes. rsc.org For substituted thiophenes like this compound, different coupling possibilities exist, leading to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. rsc.org A high degree of head-to-tail regioregularity generally leads to more ordered, crystalline polymer structures, which in turn enhances charge carrier mobility. wikipedia.orgrsc.org

Several synthetic methods have been developed to control the regioregularity during the polymerization of brominated thiophenes. The McCullough method, for instance, is known to produce poly(3-alkylthiophenes) with a high percentage of HT couplings. cmu.edu Similarly, the use of specific catalysts and reaction conditions, such as in Kumada cross-coupling or with Rieke zinc, can yield highly regioregular polymers. wikipedia.org Control over branching and avoiding unwanted side reactions are also critical aspects of the synthesis, ensuring the formation of linear, well-defined polymer chains. researchgate.net

Table 1: Polymerization Methods and Resulting Regioregularity

| Polymerization Method | Catalyst/Reagent | Typical Head-to-Tail (HT) Content | Reference |

| McCullough Method | Ni(dppp)Cl₂ | >98% | cmu.edu |

| Rieke Method | Rieke Zinc | >98% | wikipedia.org |

| Kumada Coupling | Nickel or Palladium Catalysts | ~100% | wikipedia.org |

| Direct (Hetero)Arylation | Herrmann's Catalyst | >98% | mdpi.com |

This table provides a summary of common polymerization methods used for thiophene derivatives and their effectiveness in achieving high regioregularity.

Applications in Organic Field-Effect Transistors and Optoelectronic Devices

The well-defined polythiophenes synthesized from this compound and its derivatives are extensively used in the fabrication of organic field-effect transistors (OFETs) and other optoelectronic devices. rsc.orgrsc.org The performance of these devices is directly linked to the electronic properties of the polymer, such as charge carrier mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govrsc.org

In OFETs, the regioregular structure of polythiophenes facilitates efficient charge transport, leading to higher device performance. mdpi.com The ability to tune the electronic properties of these polymers by modifying their chemical structure allows for the optimization of devices for specific applications, including light-emitting diodes (LEDs) and organic solar cells. nih.govresearchgate.net

Functional Materials for Energy Applications

Beyond electronics, derivatives of this compound are being explored for their potential in energy storage technologies.

Integration into Energy Storage Systems (e.g., Lithium-Ion Batteries)

The unique electrochemical properties of thiophene-based materials make them promising candidates for components in energy storage systems, such as lithium-ion batteries. alfa-chemical.com Research has shown that certain oligothiophenes exhibit reversible redox processes, which are essential for the charge and discharge cycles of a battery. researchgate.net While direct use of this compound itself is not typical, its derivatives are being investigated as potential electrode materials or as additives to improve battery performance. alfa-chemical.comresearchgate.net For instance, poly(3-docosoxy-4-methylthiophene), a polymer derived from a related thiophene monomer, has been synthesized and studied for its electrochemical behavior. semanticscholar.org

Photoactive and Smart Materials

The inherent properties of the thiophene ring also lend themselves to the development of photoactive and smart materials. These materials can change their properties in response to external stimuli like light. While specific research on this compound in this context is emerging, the broader class of thiophene-containing molecules is known to be photoactive. nsf.gov The development of novel photoactive molecules is crucial for advancing next-generation light-responsive smart materials for applications in sensors and molecular switches. nsf.gov

Synthesis of Photochromic Dihetarylethenes

Photochromic dihetarylethenes are a class of light-sensitive compounds that undergo reversible structural changes upon irradiation with specific wavelengths of light. This transformation alters their absorption spectra, leading to a visible color change. The this compound moiety is integral to the synthesis of various dihetarylethene derivatives.

A common synthetic strategy involves a cross-coupling reaction, such as the Suzuki coupling, to link the thiophene unit to other aromatic systems. For instance, a derivative like 3-Bromo-2-methyl-5-(4-cyanophenyl)thiophene can be prepared and subsequently used to construct the dihetarylethene core. nih.gov The synthesis typically involves a lithiation step at low temperatures, followed by reaction with a perfluorocyclopentene bridge. nih.gov In one detailed synthesis, 3-Bromo-2-methyl-5-(4-cyanophenyl)thiophene was treated with n-butyllithium (n-BuLi) and then reacted with octafluorocyclopentene (B1204224) to yield the final photochromic product. nih.gov

Another approach involves the "halogen dance" rearrangement to position the bromine for subsequent reactions. conicet.gov.ar Researchers have also synthesized asymmetric dihetarylethenes where a 5-(4-bromophenyl)-2-methylthiophene fragment is coupled with an indole (B1671886) derivative. researchgate.net The introduction of this specific thiophene derivative was found to be crucial for imparting photochromic properties to the final molecule. researchgate.net These synthetic routes demonstrate the utility of bromo-methylthiophene precursors in creating complex photoactive systems.

Table 1: Example of a Key Synthetic Step for a Dihetarylethene

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-methyl-5-(4-cyanophenyl)thiophene | Octafluorocyclopentene | n-Butyllithium (n-BuLi) | 1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-perfluorocyclopentene | 53.3% | nih.gov |

Molecular Switches and Optical Memory Applications

The photochromic behavior of dihetarylethenes derived from this compound makes them ideal candidates for molecular switches and optical memory devices. researchgate.netsci-hub.st These molecules can exist in two stable or metastable states: a colorless "open-ring" form and a colored "closed-ring" form. The transition between these states is controlled by light.

Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization reaction to form the closed-ring isomer, resulting in a significant color change. nih.govconicet.gov.ar For example, a diarylethene synthesized from a 4-bromo-2-methylthiophene (B1269912) precursor was observed to switch from a colorless solution to a red one upon irradiation at 313 nm, with new absorption bands appearing at 358 nm and 529 nm. conicet.gov.ar This process is reversible; irradiation with visible light of a longer wavelength (e.g., >480 nm) breaks the newly formed bond, reverting the molecule to its original colorless, open-ring state. conicet.gov.ar

This bistability is the fundamental principle behind optical memory. The two states (open/closed) can represent the binary bits of data (0 and 1). The ability to write data with one wavelength of light and erase it with another, combined with the high thermal stability and fatigue resistance of these compounds, makes them promising for high-density, rewritable optical data storage. researchgate.netsci-hub.stmdpi.com The distinct absorption spectra of the two isomers allow for non-destructive reading of the stored information.

Table 2: Photochromic Properties of a Representative Dihetarylethene Derivative

| Isomer Form | Color | Absorption Maximum (λmax) | Switching Wavelength | Reference |

|---|---|---|---|---|

| Open-ring | Colorless | 314 nm | UV light (e.g., 313 nm) | nih.govconicet.gov.ar |

| Closed-ring | Blue/Red | 596 nm | Visible light (e.g., >450 nm) | nih.gov |

Development of Chemosensors and Biosensors

Derivatives of this compound are crucial for developing advanced chemosensors and biosensors. The primary strategy involves using it as a monomer to synthesize functionalized polythiophenes. Polythiophenes are conducting polymers whose electronic and optical properties are highly sensitive to their environment and conformation. researchgate.netcmu.edu

The polymerization of this compound or its derivatives can be achieved through various metal-catalyzed cross-coupling reactions, such as Kumada or Stille coupling, which utilize the reactive C-Br bond. cmu.edu This allows for the creation of regioregular poly(4-methylthiophene) chains. By attaching specific functional groups to the thiophene monomer before polymerization, scientists can design polymers that selectively interact with target analytes. researchgate.netnih.govresearchgate.net

When the functionalized polythiophene binds to a target molecule (e.g., a metal ion, a protein, or a specific anion), the interaction often induces a conformational change in the polymer backbone. nih.govscispace.com This change alters the π-conjugation of the polymer, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). nih.govresearchgate.net For example, cationic poly(3-alkoxy-4-methylthiophene) derivatives have been successfully used as highly selective colorimetric and fluorometric sensors for iodide ions in aqueous solutions. nih.govresearchgate.net This ability to translate molecular recognition events into a measurable optical signal makes these materials powerful tools for environmental monitoring, clinical diagnostics, and bioimaging. researchgate.netiyte.edu.tr

Research into Pharmaceutical and Agrochemical Intermediates

Utilization as Key Building Blocks in Drug Synthesis

The thiophene (B33073) nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a variety of biologically active compounds. nih.govrsc.org 2-Bromo-4-methylthiophene, as a substituted thiophene, is instrumental in the synthesis of novel therapeutic agents. chemimpex.comsmolecule.com

While direct synthesis pathways for specific analgesics, sedatives, and anticonvulsants starting from this compound are not extensively detailed in publicly available research, the broader class of thiophene derivatives is well-established in the development of these pharmaceuticals. nih.govnih.gov For instance, a related compound, 2-bromo-4-methylpropiophenone, is utilized as a precursor in the production of analgesics, sedatives, and anticonvulsant drugs. chemicalbook.com This suggests that the 4-methylthiophene moiety is a key structural component for achieving the desired pharmacological activity.

Research has shown that fused benzothiophene (B83047) derivatives exhibit sedative and analgesic properties. nih.gov One study on novel fused thiophene derivatives identified several compounds that significantly inhibited visceral pain in mice, highlighting the potential of the thiophene core in analgesic drug discovery. srce.hr Furthermore, nonacidic thiophene-based derivatives have been synthesized and evaluated as potential analgesic agents, with some compounds showing higher efficacy than established drugs like indomethacin (B1671933) and celecoxib (B62257) in preclinical models. nih.govbohrium.com

In the area of anticonvulsant research, derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and shown to possess significant anticonvulsant activity. nih.gov The design of these hybrid compounds, which incorporate a thiophene ring, is a strategy to achieve a broad spectrum of anticonvulsant action. nih.gov Studies on thiophene-incorporated benzothiazepines targeting GABA-A receptors further underscore the importance of the thiophene scaffold in the development of new anticonvulsant therapies. rjptonline.orgresearchgate.net The general class of thiophene derivatives has been shown to possess a wide range of central nervous system activities, including sedative-hypnotic effects. ijprajournal.com

Table 1: Examples of Thiophene Derivatives in Pharmaceutical Research

| Derivative Class | Therapeutic Target | Relevant Research Findings |

|---|---|---|

| Fused Benzothiophene Derivatives | Analgesic, Sedative | Showed significant inhibition of visceral pain in preclinical models. nih.govsrce.hr |

| Nonacidic Thiophene Derivatives | Analgesic | Exhibited higher analgesic activity than indomethacin and celecoxib in vivo. nih.govbohrium.com |

| Thiophene-Pyrazole Candidates | Analgesic, Anti-inflammatory | Compounds with bromo-substituents on the thiophene ring showed potent activity. nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives | Anticonvulsant | Demonstrated significant anticonvulsant effects in animal models. nih.gov |

| Thiophene-Incorporated Benzothiazepines | Anticonvulsant | Designed to target GABA-A receptors for anticonvulsant activity. rjptonline.orgresearchgate.net |

| 2-(Acylamino)thiophene Derivatives | Sedative (via GABA-B modulation) | Potentiated baclofen-induced sedation in mice. figshare.com |

This compound is a key building block for creating a variety of thiophene-containing scaffolds. chemimpex.com The bromine atom allows for the introduction of different functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. smolecule.comresearchgate.net This versatility enables medicinal chemists to synthesize libraries of diverse compounds for screening and development of new drugs. nih.gov

The synthesis of tetrasubstituted thiophenes, for example, has led to the discovery of compounds with potent analgesic and anti-inflammatory activities. tandfonline.com The ability to modify the thiophene ring at various positions is crucial for optimizing the pharmacological properties of the final compounds. Thiophene derivatives are present in numerous approved drugs, highlighting the scaffold's importance in pharmaceutical development. nih.govrsc.org

Precursors for Complex Pharmaceutical Compounds (e.g., Analgesics, Sedatives, Anticonvulsants)

Role in Agrochemical Development

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the creation of products designed to protect crops and enhance agricultural output. chemimpex.comjamaipanese.com

A significant application of brominated methylthiophenes is in the synthesis of insecticides. A notable example is the use of 2,4-dibromo-3-methylthiophene (B6597321) as a key intermediate in the manufacturing of a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides exhibit targeted activity against pests such as aphids, mites, and whiteflies, coupled with low mammalian toxicity. beilstein-journals.org The synthesis of these complex molecules relies on the specific reactivity of the brominated thiophene precursor.

Furthermore, related compounds like 2-Bromo-4-Methyl-aniline are used in the formulation of crop protection agents and herbicides. echemi.com The thiophene moiety is also found in naturally occurring insecticides. For instance, several photoactivated insecticidal thiophene derivatives have been isolated from the plant Xanthopappus subacaulis. acs.orgnih.gov These natural products demonstrate the inherent insecticidal potential of the thiophene scaffold. The development of synthetic thiophene derivatives for agrochemical use often aims to mimic or enhance the properties of these natural compounds. mdpi.comeprajournals.com

Table 2: Application of Thiophene Derivatives in Agrochemicals

| Intermediate/Derivative | Agrochemical Class | Specific Application/Finding |

|---|---|---|

| 2,4-Dibromo-3-methylthiophene | Insecticide | Key intermediate for a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides. beilstein-journals.org |

| 2-Bromo-4-Methyl-aniline | Crop Protection Agent, Herbicide | Used in the formulation of various agrochemicals. echemi.com |

| Natural Thiophene Derivatives | Insecticide | Photoactivated compounds from Xanthopappus subacaulis show significant insecticidal activity. acs.orgnih.gov |

| General Thiophene Derivatives | Fungicide, Nematicide, Herbicide | Used in the development of various crop protection agents like diflufenican, flonicamid, and boscalid. mdpi.com |

Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-4-methylthiophene, providing unambiguous evidence of its atom connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum offers a clear picture of the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, the methyl group protons appear as a singlet at approximately δ 2.17 ppm. The two non-equivalent protons on the thiophene (B33073) ring resonate in the aromatic region, generally between δ 6.71 and δ 7.15 ppm. Their specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern. For instance, in one study, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the methyl group and the aromatic protons, with splitting patterns dependent on their positions relative to the bromine and methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals for this compound include a resonance for the methyl carbon around δ 15.8 ppm. The carbon atom to which the bromine is attached (C2) is typically found at approximately δ 112.4 ppm, while the other ring carbons appear at distinct chemical shifts, such as the sulfur-bearing carbon (C5) at around δ 128.2 ppm. beilstein-journals.org

A study on the arylation of 3-methylthiophene (B123197), which can produce this compound derivatives, utilized both ¹H and ¹³C NMR to characterize the products, confirming the regioselectivity of the reactions. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~2.17-2.25 | Singlet | -CH₃ | beilstein-journals.org |

| ¹H | ~6.71-7.15 | Multiplet | Thiophene ring protons | |

| ¹³C | ~15.8 | - | -CH₃ | beilstein-journals.org |

| ¹³C | ~112.4 | - | C-Br | |

| ¹³C | ~122.1 | - | C-H | beilstein-journals.org |

| ¹³C | ~137.4 | - | C-CH₃ | beilstein-journals.org |

| ¹³C | ~128.2 | - | C-S |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound can be separated from other components in a mixture and subsequently identified. beilstein-journals.orgcsic.es The mass spectrum will show a molecular ion peak at m/z 176 and 178. Common fragmentation patterns may involve the loss of a bromine atom or a methyl group. For instance, one study reported the use of GC-MS to analyze the crude mixture from a reaction involving 3-methylthiophene, detecting traces of 2,5-diarylated products alongside the main product. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows a π → π* transition in the UV region. The maximum absorption (λ_max) for this compound is observed near 240 nm. This represents a redshift compared to unsubstituted thiophene, which is attributed to the electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl group. UV-Vis spectroscopy can also be used to monitor changes in conjugation during chemical reactions involving this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrations of its bonds. wiley.com

Key characteristic absorption bands for this compound include:

Aromatic C-H stretching: Found in the region of 3050–3100 cm⁻¹.

C-S vibrations in the thiophene ring: Typically observed between 790 and 840 cm⁻¹.

C-Br stretching: A characteristic absorption in the lower frequency region, around 560–610 cm⁻¹.

These specific absorption frequencies help to confirm the presence of the thiophene ring, the methyl group, and the bromine substituent.

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3050–3100 | |

| C-S ring vibrations | 790–840 | |

| C-Br stretch | 560–610 |

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy is a technique used for detecting and characterizing species with unpaired electrons, such as radicals. While ESR studies have been conducted on radicals derived from methylthiophenes in general, specific ESR studies focusing solely on radical species of this compound are not widely reported in the available literature. acs.org However, this technique could potentially be applied to investigate radical-mediated reactions involving this compound.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not explicitly detailed in the searched literature, related structures have been analyzed using this technique. For instance, the crystal structures of derivatives of 2-bromo-thiophene have been determined, providing insights into bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comsigmaaldrich.cn Computational models, which are often correlated with XRD data, predict a planar thiophene ring for this compound, with the bromine atom slightly distorting the ring geometry.

Advanced Chromatographic Methods for Mixture Separation and Analysis

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly when it is part of a complex mixture.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is widely used for the analysis of volatile compounds like this compound. beilstein-journals.orguu.nl It allows for the separation of isomers and the determination of purity. For example, the purity of this compound is often specified as >95.0% (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. Reverse-phase (RP) HPLC methods have been developed for the analysis of related brominated thiophene compounds. sielc.com These methods can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies. For mass spectrometry compatible applications, volatile mobile phase additives like formic acid are used. sielc.com

Future Directions and Emerging Research Areas

Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes for 2-bromo-4-methylthiophene and its derivatives is a growing area of focus. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. derpharmachemica.comresearchgate.net Key strategies include the use of safer solvents, alternative energy sources like microwave irradiation, and the development of catalytic systems that can operate under milder conditions. derpharmachemica.comresearchgate.netrsc.org

One promising approach is the adoption of solvent-free or aqueous reaction conditions. rsc.orgorganic-chemistry.org For instance, the Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, has been adapted to be performed under microwave-assisted and solvent-free conditions, significantly reducing reaction times and environmental impact. derpharmachemica.comresearchgate.net Another green strategy involves the use of deep eutectic solvents, which are biodegradable and low-cost alternatives to traditional ionic liquids and volatile organic solvents. rsc.org

Furthermore, transition-metal-free synthesis methods are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.org These methods often utilize readily available and inexpensive reagents like elemental sulfur and potassium thioacetate. organic-chemistry.orgbohrium.com The development of such sustainable methodologies is crucial for the large-scale and environmentally responsible production of thiophene-based compounds. rsc.org

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing the discovery and optimization of synthetic routes for complex molecules like derivatives of this compound. chemrxiv.org These technologies enable the rapid screening of a large number of reaction parameters, including catalysts, solvents, and temperatures, to identify optimal conditions with minimal time and resources. chemrxiv.org

Automated synthesis platforms can perform entire multi-step syntheses, from the addition of starting materials to the purification of the final product, with increased speed and reduced human error. This is particularly valuable for creating libraries of thiophene (B33073) derivatives for biological screening or materials science applications. google.com For example, automated iterative Suzuki coupling has been used to systematically synthesize a library of terphenyl derivatives to study the impact of side chains on charge transport properties. chemrxiv.org

The integration of HTE and automation is expected to accelerate the development of novel and efficient synthetic methods for functionalized thiophenes, including those derived from this compound. chemrxiv.orgresearchgate.net This will facilitate a deeper understanding of structure-property relationships and the discovery of new materials and therapeutic agents. chemrxiv.org

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for achieving enhanced reactivity and selectivity in the functionalization of this compound. Research is focused on both precious and earth-abundant metal catalysts, as well as metal-free approaches, to control the regioselectivity of reactions such as C-H activation and cross-coupling. nih.govlancs.ac.ukacs.org

Iridium-catalyzed borylation has emerged as a powerful tool for the selective C-H functionalization of thiophenes, allowing for the synthesis of poly-functionalized derivatives in good to excellent yields. nih.govnih.gov These reactions exhibit high regioselectivity, often favoring the 5-position in 2-substituted thiophenes. nih.gov The resulting thiophene boronate esters are versatile intermediates for further transformations, such as Suzuki-Miyaura cross-coupling. nih.govnih.gov

Manganese-catalyzed C-H borylation offers a more sustainable alternative, utilizing an earth-abundant metal. lancs.ac.ukacs.org These reactions, often promoted by light, can proceed via a C-H metallation pathway. lancs.ac.ukacs.org

Palladium-catalyzed C-H activation is another widely explored method for the direct arylation of thiophenes. mdpi.comnih.gov The development of new palladium catalysts and ligands aims to improve reaction efficiency and regioselectivity, particularly for the challenging β-functionalization. rsc.org Micellar catalysis, using surfactants in water, has shown promise for achieving mild and selective β-arylation of thiophenes at room temperature. rsc.org

Nickel-based catalytic systems are also being investigated for the synthesis of regioregular thiophene-based conjugated polymers. rsc.org These catalysts can facilitate C-H functionalization polycondensation, leading to materials with desirable electronic properties. rsc.org

The following table summarizes some of the key catalytic systems used for thiophene functionalization:

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Iridium/dipyridyl or phosphine (B1218219) ligands | C-H Borylation | High regioselectivity for the 5-position in 2-substituted thiophenes. nih.gov |

| Manganese/dmpe | C-H Borylation | Utilizes an earth-abundant metal; can be promoted by light. lancs.ac.ukacs.org |

| Palladium/KOAc | C-H Arylation | Effective for direct arylation of thiophenes with aryl bromides. mdpi.com |

| Palladium/Fatty Acid/Surfactant | β-Selective C-H Arylation | Enables mild, undirected arylation in a green solvent. rsc.org |

| Nickel/IPr or dppp (B1165662) ligands | C-H Functionalization Polycondensation | Used for the synthesis of regioregular polythiophenes. rsc.org |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Thiophene derivatives are a well-established class of biologically active compounds, and the exploration of novel therapeutic applications for derivatives of this compound remains an active area of research. bohrium.comderpharmachemica.comresearchgate.net The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net

Research into the biological potential of this compound and its derivatives has indicated a variety of pharmacological effects, including:

The synthesis of libraries of diverse thiophene derivatives, often facilitated by methods like the Gewald reaction, allows for the screening of a wide range of biological activities. derpharmachemica.com For instance, newly synthesized thieno[2,3-b]pyrrol-5-one derivatives, which can be derived from thiophene precursors, have shown promising antioxidant and anticancer potential. tandfonline.com Similarly, other studies have reported on the antibacterial and antioxidant activities of various substituted thiophenes. mdpi.com

The versatility of the this compound core structure allows for its incorporation into more complex molecules with potential therapeutic value. chemimpex.com For example, it can serve as a building block for compounds targeting specific receptors or enzymes. nbinno.com

Advanced Computational Design of Derivatives for Targeted Applications